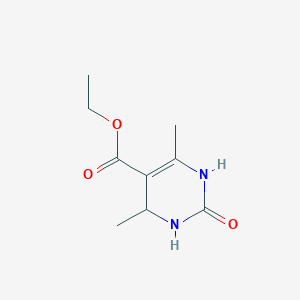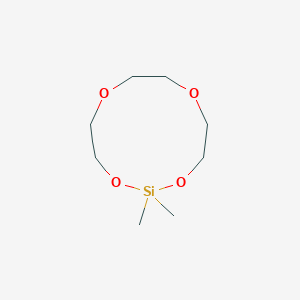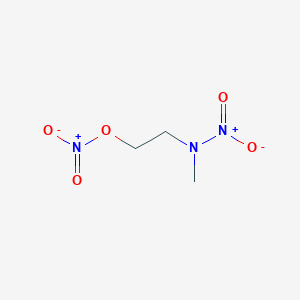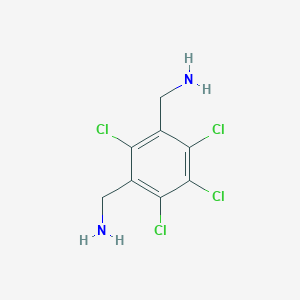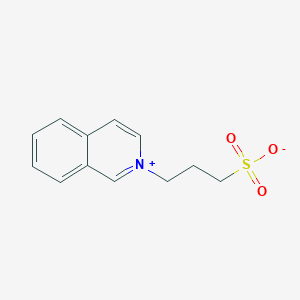
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt, also known as SBI-425, is a small molecule inhibitor that is used as a research tool in the field of pharmacology. It is a potent and selective inhibitor of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling in the brain. SBI-425 has shown promise in preclinical studies as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
作用机制
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt works by selectively inhibiting PDE9, which is responsible for breaking down cGMP in the brain. By inhibiting PDE9, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt increases levels of cGMP, which has been shown to have neuroprotective and neurotrophic effects. This, in turn, leads to improved cognitive function and may have potential therapeutic benefits for cognitive disorders.
生化和生理效应
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have a number of biochemical and physiological effects, including increased levels of cGMP in the brain, improved cognitive function, and potential therapeutic benefits for cognitive disorders. In addition, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have potential as a treatment for heart failure and pulmonary hypertension.
实验室实验的优点和局限性
One advantage of using Isoquinolinium, 2-(3-sulfopropyl)-, inner salt in lab experiments is its potency and selectivity for PDE9. This allows for more precise targeting of the enzyme and reduces the risk of off-target effects. However, one limitation is that Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is a small molecule inhibitor, which means that it may not be as effective as larger molecules such as antibodies in certain applications.
未来方向
There are a number of potential future directions for research on Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and PDE9 inhibition. One area of interest is the potential therapeutic benefits of PDE9 inhibition for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of PDE9 inhibitors as treatments for heart failure and pulmonary hypertension. Additionally, further research is needed to fully understand the biochemical and physiological effects of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and other PDE9 inhibitors.
合成方法
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt can be synthesized using a multi-step process that involves the reaction of 2-(3-bromopropyl)isoquinolinium bromide with sodium sulfite followed by a series of purification steps. The final product is a white powder that is soluble in water and has a molecular weight of 324.3 g/mol.
科学研究应用
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been used in a variety of scientific research applications, including studies on the role of PDE9 in the brain and the potential therapeutic benefits of PDE9 inhibition. In preclinical studies, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have potential as a treatment for heart failure and pulmonary hypertension.
属性
CAS 编号 |
15589-64-7 |
|---|---|
产品名称 |
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt |
分子式 |
C12H13NO3S |
分子量 |
251.3 g/mol |
IUPAC 名称 |
3-isoquinolin-2-ium-2-ylpropane-1-sulfonate |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,16)9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10H,3,7,9H2 |
InChI 键 |
TZOTUGCLLXKSEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
规范 SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
其他 CAS 编号 |
15589-64-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



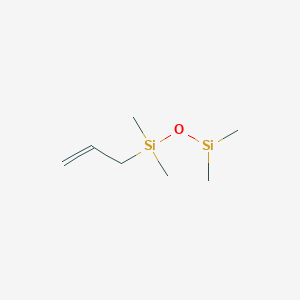
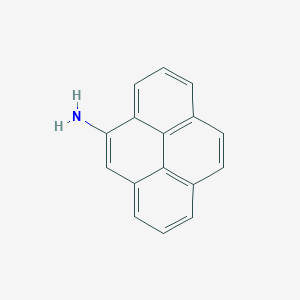
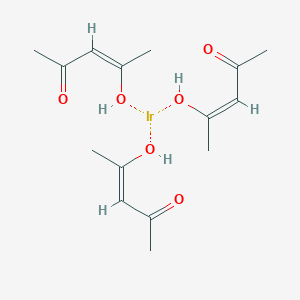
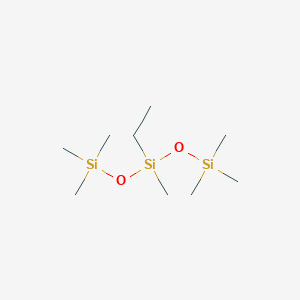
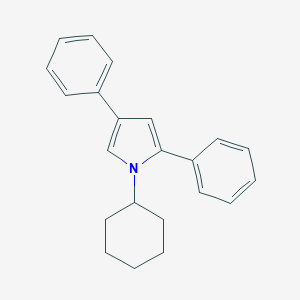
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
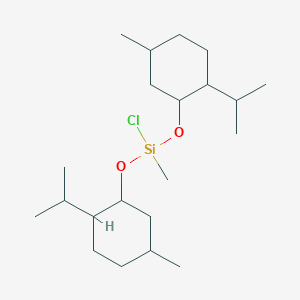
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
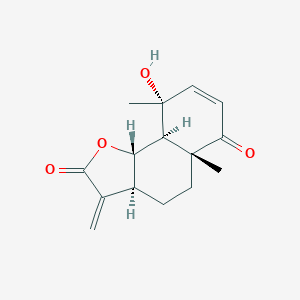
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
